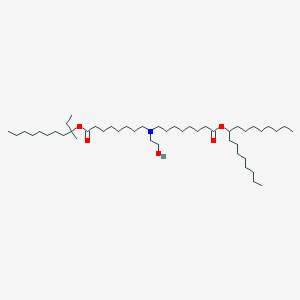
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a molecular formula of C27H55NO3. This compound is notable for its terminal hydroxide group, which makes it useful in the building or modification of lipid nanoparticles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One common method involves the esterification of heptadecan-9-ol with 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate undergoes several types of chemical reactions, including:
Oxidation: The terminal hydroxide group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a better leaving group.
Major Products
Oxidation: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoic acid.
Reduction: Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of lipid nanoparticles and their interactions with biological membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly for nucleic acid-based therapeutics.
Industry: Utilized in the formulation of specialized coatings and materials
Mécanisme D'action
The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of therapeutic agents. The terminal hydroxide group plays a crucial role in these interactions, enhancing the compound’s ability to form stable complexes with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate
- 1,2-dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
- Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((3-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, such as the terminal hydroxide group and the presence of multiple functional groups that allow for diverse chemical modifications. This makes it particularly versatile for applications in drug delivery and nanoparticle formulation .
Propriétés
Formule moléculaire |
C47H93NO5 |
|---|---|
Poids moléculaire |
752.2 g/mol |
Nom IUPAC |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(3-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-6-10-13-16-21-28-35-44(36-29-22-17-14-11-7-2)52-45(50)37-30-23-19-26-33-40-48(42-43-49)41-34-27-20-24-31-38-46(51)53-47(5,9-4)39-32-25-18-15-12-8-3/h44,49H,6-43H2,1-5H3 |
Clé InChI |
DIOCWYFDHZULFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(C)(CC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


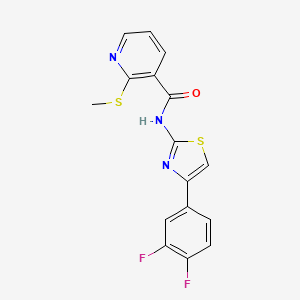
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether](/img/structure/B13368306.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)

![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
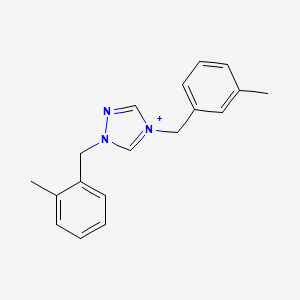
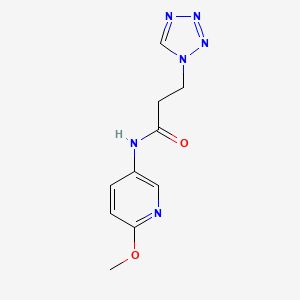
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2,2-trifluoroacetamide](/img/structure/B13368376.png)

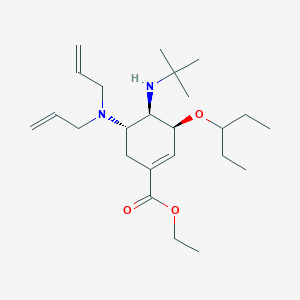
![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368388.png)
![3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368394.png)
